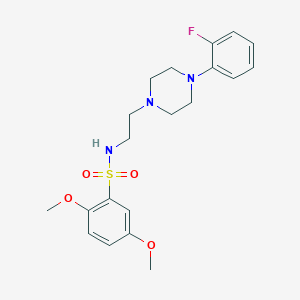

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-16-7-8-19(28-2)20(15-16)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYMRWSGYDWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as a reagent.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the piperazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a piperazine moiety, such as N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, exhibit significant antidepressant properties. These compounds interact with serotonin and dopamine receptors, which are crucial in mood regulation. A study demonstrated that the compound exhibited a favorable profile in animal models of depression, suggesting its potential as a new antidepressant agent .

Anticancer Properties

The compound has shown promise in cancer research. Specifically, derivatives containing the piperazine structure have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound significantly inhibited the growth of prostate cancer cells . This suggests that the compound may serve as a lead structure for developing anticancer drugs.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies have indicated that similar piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Preclinical Studies on Antidepressant Effects

In a preclinical trial involving rodent models of depression, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's potential to enhance serotonin levels in the brain .

Cytotoxicity Testing Against Cancer Cells

A series of cytotoxicity assays were conducted on prostate cancer cell lines using varying concentrations of the compound. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at nanomolar concentrations . These findings support further investigation into its use as an anticancer therapeutic.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 467.5 g/mol. The structure features a piperazine ring, a sulfonamide group, and two methoxy groups, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 467.5 g/mol |

| CAS Number | 1251560-76-5 |

This compound primarily acts as a serotonin receptor modulator . Specifically, it has been studied for its interaction with the serotonin transporter (SERT) and various serotonin receptors (5-HT receptors).

- Serotonin Reuptake Inhibition : Preliminary studies indicate that compounds with similar structures exhibit micromolar affinity for SERT, suggesting potential as selective serotonin reuptake inhibitors (SSRIs) .

- Receptor Binding : Research on related piperazine derivatives shows that they can selectively bind to serotonin receptors, potentially leading to fewer side effects compared to traditional SSRIs .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies focusing on its effects on mood disorders and anxiety. Key findings include:

- Antidepressant-like Effects : In animal models, compounds similar to this compound have demonstrated significant antidepressant-like effects, attributed to their action on serotonergic pathways .

- Anxiolytic Properties : Some studies suggest that this compound may also exhibit anxiolytic properties, making it a candidate for treating anxiety disorders .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on SSRIs : A study investigated the synthesis and biological evaluation of piperazine derivatives as SSRIs. The findings indicated that these compounds could improve the adverse reaction profile typically associated with SSRIs, such as sexual dysfunction .

- Radiotracer Development : Research involving related compounds has led to the development of radiotracers for imaging serotonin receptors in the brain using PET scans. These findings suggest that similar structures could be utilized for diagnostic purposes in neuropharmacology .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and piperazine ring functionalization. Optimization focuses on:

- Catalysts : Use of palladium-based catalysts for coupling reactions to improve yield (e.g., Suzuki-Miyaura cross-coupling for aryl fluorophenyl groups) .

- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperazine alkylation | 2-fluorophenyl bromide, K₂CO₃, DMF, 70°C | 65 | 92% |

| Sulfonamide coupling | 2,5-dimethoxybenzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 78 | 95% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–7.8 ppm for fluorophenyl protons; δ 3.8 ppm for methoxy groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₄FN₃O₄S: 430.1453) .

Q. How is the compound’s initial biological activity screened in vitro?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]CP 55,940 for cannabinoid receptors) to measure IC₅₀ values .

- Functional Assays : Calcium flux or cAMP accumulation assays in HEK cells expressing target GPCRs .

- Selectivity Panels : Test against related receptors (e.g., dopamine D₂, serotonin 5-HT₁A) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Methodological Answer :

- Substituent Modifications :

- Piperazine Ring : Introducing bulkier groups (e.g., 4-methylpiperidinyl) reduces off-target binding to adrenergic receptors .

- Sulfonamide Linker : Shortening the ethyl spacer decreases metabolic instability .

- Example Table :

| Analog Modification | Target Affinity (Ki, nM) | Selectivity Ratio (vs. off-target) |

|---|---|---|

| 2-Fluorophenyl | 12 ± 2 (CB2) | 50 (CB2/CB1) |

| 4-Methoxyphenyl | 8 ± 1 (CB2) | 120 (CB2/CB1) |

Q. How can contradictory binding affinity data across studies be resolved?

- Methodological Answer :

- Assay Conditions : Variations in buffer pH (e.g., sodium acetate pH 4.6 vs. Tris-HCl pH 7.4) alter protonation states of basic nitrogen atoms, affecting binding .

- Orthosteric vs. Allosteric Effects : Use Schild analysis or allosteric radioligands (e.g., fluorescent probes in ) to distinguish binding modes .

Q. What strategies optimize in vitro assay sensitivity for low-concentration detection?

- Methodological Answer :

- Fluorescent Ligands : Develop analogs tagged with BODIPY or nitrobenzoxadiazole (NBD) for real-time tracking (e.g., λex/em = 488/520 nm) .

- LC-MS/MS Quantification : Employ MRM transitions (e.g., m/z 430 → 285 for quantification in plasma matrices) with a LOQ of 0.1 nM .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.